3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate

Medicinal Chemistry Glutaminyl Cyclase Inhibition NK-3 Receptor Antagonism

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate (CAS free base 661470-61-7; molecular formula of the salt C10H22N4O7, MW 310.30 g/mol) is a heterocyclic building block combining a piperidine ring with a 1,2,4-triazole moiety at the 3-position. The compound is classified as a pharmaceutical intermediate and is supplied as the oxalate trihydrate salt, which confers distinct solubility and handling properties compared to the free base and alternative salt forms.

Molecular Formula C10H22N4O7
Molecular Weight 310.30 g/mol
Cat. No. B7971569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate
Molecular FormulaC10H22N4O7
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCCNC2.C(=O)(C(=O)O)O.O.O.O
InChIInChI=1S/C8H14N4.C2H2O4.3H2O/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;3-1(4)2(5)6;;;/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6);3*1H2
InChIKeyRPBDJNBMAYOJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Oxalate Trihydrate: Compound Class and Procurement-Relevant Characteristics


3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate (CAS free base 661470-61-7; molecular formula of the salt C10H22N4O7, MW 310.30 g/mol) is a heterocyclic building block combining a piperidine ring with a 1,2,4-triazole moiety at the 3-position [1]. The compound is classified as a pharmaceutical intermediate and is supplied as the oxalate trihydrate salt, which confers distinct solubility and handling properties compared to the free base and alternative salt forms . The 3-substituted regioisomer is structurally differentiated from the 4-substituted analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0), which has been independently developed as a scaffold for glutaminyl cyclase isoenzyme (isoQC) inhibitors [2].

Why Generic Substitution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Oxalate Trihydrate Is Not Supported by Current Evidence


In-class compounds bearing a 1,2,4-triazole-piperidine scaffold cannot be assumed interchangeable because the position of triazole attachment (3- vs. 4-substituted piperidine) determines the three-dimensional pharmacophore and target engagement profile [1]. The 4-substituted regioisomer (CAS 297172-18-0) has established isoQC inhibitory activity with compound 27 reducing pE-CD47 levels in A549 cells and exhibiting in vivo anti-cancer effects [2], whereas the 3-substituted core has been specifically deployed in patents as an intermediate for NK-3 receptor antagonists [3]. Additionally, the oxalate trihydrate salt form introduces meaningful differences in solubility, hygroscopicity, and formulation compatibility relative to hydrochloride or free base versions . These orthogonal differences in biological utility, synthetic positioning, and physicochemical handling mean that selecting an incorrect regioisomer or salt form carries quantifiable risk of target miss and process failure.

Quantitative Differentiation Evidence for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Oxalate Trihydrate vs. Closest Analogs


Regioisomeric Differentiation: 3-Position vs. 4-Position Piperidine Substitution Drives Divergent Biological Target Utility

The 3-substituted piperidine scaffold (this compound) is explicitly employed as a synthetic intermediate for neurokinin-3 (NK-3) receptor antagonists in patent WO2007003965A1 [1]. In contrast, the 4-substituted regioisomer 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine has been developed as an isoQC inhibitor scaffold, with the lead compound 27 demonstrating IC50 values against isoQC and QC enzyme activity in a biochemical fluorescent-based assay and reducing pE-CD47 levels in A549 cells [2]. There is no published evidence that the 3-substituted scaffold engages isoQC, nor that the 4-substituted scaffold targets NK-3 receptors. This regioisomer-specific biological annotation represents a deterministic choice point for procurement in early-stage drug discovery.

Medicinal Chemistry Glutaminyl Cyclase Inhibition NK-3 Receptor Antagonism

Salt Form Differentiation: Oxalate Trihydrate Offers Distinct Solubility and Handling Profile vs. Hydrochloride Salts

The oxalate trihydrate form of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine exhibits solubility in polar solvents such as water and methanol, attributed to the hydrophilic oxalate counterion and lattice water . The hydrochloride salt (CAS 919100-23-5, C8H15ClN4, MW 202.68 g/mol) and the dihydrochloride salt (CAS 1185175-79-4, C8H16Cl2N4, MW 239.15 g/mol) lack the additional water of crystallization and differ in counterion composition . The molecular weight differential (oxalate trihydrate: 310.30 g/mol vs. HCl salt: 202.68 g/mol vs. 2HCl salt: 239.15 g/mol) directly impacts the effective concentration of the free base in solution and must be accounted for in stoichiometric reaction planning. The trihydrate water content also influences moisture sensitivity and long-term storage stability, which are critical parameters for reproducible laboratory-scale synthesis.

Preformulation Salt Selection Solubility

Physicochemical Property Contrast: Computed LogP and TPSA Distinguish 3-Substituted from 4-Substituted Regioisomer

Computed physicochemical properties for the free base 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine include XLogP3-AA = -0.4, topological polar surface area (TPSA) = 42.7 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 1 [1]. For the 4-substituted regioisomer 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine free base (CAS 297172-18-0), PubChem reports XLogP3-AA = -0.1, TPSA = 42.7 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 1 [2]. The measured LogP difference (ΔLogP = -0.3) between the two regioisomers, while modest, reflects the altered electronic environment of the piperidine nitrogen depending on the substitution position, which can influence passive membrane permeability and distribution. The boiling point of the 3-substituted free base is computed as 331.0±52.0 °C at 760 mmHg .

Cheminformatics ADME Prediction Drug-likeness

Procurement-Relevant Purity and Certification: NLT 95% with ISO Quality Systems

Commercial suppliers of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate specify a purity of NLT 95% and certify the product under ISO quality systems . The free base 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine is available at 98% purity . The 4-substituted regioisomer free base is also commercially available at 95% purity . For quantitative in vitro biological assays or as a synthetic intermediate in multi-step pharmaceutical synthesis, the defined purity level is essential: a 3% difference in absolute purity (95% vs. 98%) translates to a proportional difference in effective concentration, which can introduce systematic error in dose-response experiments or yield calculations. The availability of the oxalate trihydrate as a pre-formed, characterized salt eliminates the need for in-house salt formation, reducing variability in downstream applications.

Quality Control API Intermediate Supply Chain

Validated Application Scenarios for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Oxalate Trihydrate Based on Differential Evidence


NK-3 Receptor Antagonist Lead Optimization Programs

The compound is documented as a synthetic intermediate in patent WO2007003965A1 for the preparation of substituted cyclohexyl derivatives as NK-3 receptor antagonists [1]. Medicinal chemistry teams pursuing NK-3 receptor modulators for indications such as schizophrenia or other CNS disorders should prioritize the 3-substituted piperidine scaffold over the 4-substituted isomer, because the 4-substituted regioisomer has been developed for isoQC inhibition and there is no evidence of NK-3 receptor engagement by that scaffold [2]. Procurement of the oxalate trihydrate salt provides a defined, quality-controlled starting material for multi-step synthesis, with solubility in polar solvents facilitating reaction setup.

Aqueous-Phase Biological Assay Preparation

The oxalate trihydrate salt form provides enhanced solubility in water and methanol compared to the free base, as indicated by vendor solubility data [1]. For in vitro biological assays requiring compound dissolution in aqueous buffers or cell culture media, the oxalate trihydrate may reduce the need for DMSO as a co-solvent, thereby minimizing solvent-related cytotoxicity artifacts. The defined water of crystallization (3 H2O) also provides a gravimetric advantage: the molecular weight of 310.30 g/mol enables precise stoichiometric calculations for solution preparation, whereas anhydrous hydrochloride salts (MW 202.68 g/mol) may exhibit variable hygroscopicity that introduces weighing errors.

Positional Isomer Reference Standard for Regioisomeric Purity Analysis

The distinct computed LogP of the 3-substituted free base (XLogP3 = -0.4) vs. the 4-substituted regioisomer (XLogP3 = -0.1) [1][2] enables chromatographic separation and identification. The oxalate trihydrate can serve as a reference standard in HPLC or LC-MS methods designed to detect and quantify regioisomeric impurities in synthetic batches. This is critical for process chemistry and quality control, where even low levels of the 4-substituted contaminant could confound biological activity readouts in target-specific assays.

Pharmaceutical Intermediate Supply Chain with ISO-Certified Quality Assurance

For pharmaceutical development organizations requiring traceable quality documentation, the oxalate trihydrate is supplied at NLT 95% purity under ISO quality systems [1]. This certification level supports regulatory filings for impurity profiling and batch-to-batch consistency, which is a requirement for GMP intermediate qualification. The availability of the compound as a pre-formed salt eliminates the in-house salt formation step, reducing process development burden and ensuring consistent physicochemical properties across procurement cycles.

Quote Request

Request a Quote for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.